4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Übersicht

Beschreibung

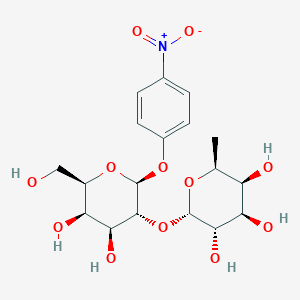

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. This compound is a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-nitrophenyl-beta-D-galactopyranoside with alpha-L-fucopyranosyl donors. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can undergo several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 4-nitrophenol and the corresponding disaccharide.

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various nucleophiles can be used to substitute the nitrophenyl group.

Major Products Formed

Hydrolysis: 4-nitrophenol and the corresponding disaccharide.

Oxidation: Oxidized derivatives of the nitrophenyl group.

Substitution: Substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Enzyme Assays

Alpha-L-Fucosidase Detection:

The primary application of 4-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is in the detection and characterization of alpha-L-fucosidases. These enzymes are crucial for various biological processes, including glycoprotein degradation and cell signaling. The compound acts as a chromogenic substrate, allowing for the rapid detection of enzyme activity through colorimetric changes upon hydrolysis. Studies have shown that this substrate can effectively differentiate between various alpha-L-fucosidases based on their substrate specificity .

Case Study: Aspergillus niger

Research involving the enzyme from Aspergillus niger demonstrated that this substrate could be used to quantify enzyme activity in a laboratory setting. The hydrolysis of the substrate resulted in a measurable color change, facilitating the determination of alpha-L-fucosidase levels in various samples .

Biochemical Research

Glycosylation Studies:

this compound is instrumental in studying glycosylation patterns in different organisms. By analyzing how different fucosidases interact with this substrate, researchers can gain insights into glycan structures and their biological implications.

Enzyme Kinetics:

The compound is also used to investigate the kinetics of alpha-L-fucosidases. By measuring the rate of hydrolysis under varying conditions, such as pH and temperature, researchers can derive kinetic parameters that are essential for understanding enzyme behavior in physiological conditions.

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, understanding the role of fucosidases can aid in drug development, particularly for diseases where glycosylation plays a critical role, such as cancer and infectious diseases. The ability to quantify enzyme activity using this compound allows for the screening of potential drug candidates that may inhibit or enhance fucosidase activity.

Diagnostic Applications

Clinical Diagnostics:

The substrate's utility extends to clinical diagnostics, where it can be employed to assess enzyme deficiencies related to metabolic disorders. For instance, measuring alpha-L-fucosidase activity can help diagnose conditions like fucosidosis, a lysosomal storage disorder.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Enzyme Assays | Detection of alpha-L-fucosidase activity through colorimetric changes | Hydrolysis studies with Aspergillus niger |

| Biochemical Research | Investigation of glycosylation patterns and enzyme kinetics | Kinetic studies under varying conditions |

| Pharmaceutical Research | Screening drug candidates that affect fucosidase activity | Drug development for glycosylation-related diseases |

| Clinical Diagnostics | Assessment of enzyme deficiencies related to metabolic disorders | Diagnosis of fucosidosis |

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in glycosidic bond cleavage and formation. The compound’s nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl-beta-D-galactopyranoside: Lacks the alpha-L-fucopyranosyl group.

2-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside: Similar structure but with a different nitrophenyl group position.

4-Nitrophenyl-2-O-(alpha-D-glucopyranosyl)-beta-D-galactopyranoside: Contains an alpha-D-glucopyranosyl group instead of alpha-L-fucopyranosyl.

Uniqueness

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its specific combination of nitrophenyl and alpha-L-fucopyranosyl groups, which confer distinct biochemical properties and applications in research .

Biologische Aktivität

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (commonly referred to as Npafpbg) is a synthetic glycoside that has garnered attention in biochemical research due to its substrate specificity for alpha-L-fucosidases. This compound is particularly significant in the study of carbohydrate-binding proteins and has implications in various biological processes, including microbial adhesion and enzyme activity.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 301.26 g/mol

- IUPAC Name : 4-nitrophenyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

The compound features a nitrophenyl group, which enhances its chromogenic properties, making it useful for detecting enzymatic activity.

Enzymatic Activity

Npafpbg is primarily utilized as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated glycosides. The hydrolysis of Npafpbg by these enzymes results in the release of 4-nitrophenol, which can be quantitatively measured. This property has been exploited in various studies to assess the activity of alpha-L-fucosidases from different sources, including:

- Aspergillus niger

- Escherichia coli

- Clostridium perfringens

These studies demonstrate the compound's utility in enzymatic assays and its role in understanding fucosidase activity across different biological systems .

Microbial Interaction

Research indicates that Npafpbg can influence microbial adhesion due to its structural similarity to naturally occurring glycans. For instance, Pseudomonas aeruginosa has shown varying carbohydrate-binding profiles when exposed to glycopolymers containing fucose and galactose residues. The binding affinity of this bacterium to host tissues is critical in understanding its pathogenicity, especially in cystic fibrosis patients where increased fucosylation is observed .

Case Studies

- Detection of Alpha-L-Fucosidases :

- Pseudomonas aeruginosa Binding Studies :

Research Findings

Recent investigations have focused on the synthesis and application of Npafpbg in various biochemical assays:

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66347-27-1 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.